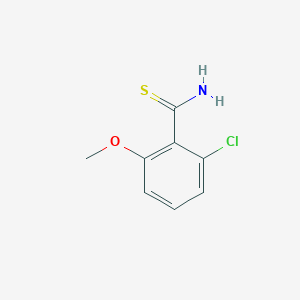

2-Chloro-6-methoxybenzothioamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNOS |

|---|---|

Molecular Weight |

201.67 g/mol |

IUPAC Name |

2-chloro-6-methoxybenzenecarbothioamide |

InChI |

InChI=1S/C8H8ClNOS/c1-11-6-4-2-3-5(9)7(6)8(10)12/h2-4H,1H3,(H2,10,12) |

InChI Key |

VKHKKSATUQVFDS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)C(=S)N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Reaction Pathways

Established and Novel Synthetic Routes to 2-Chloro-6-methoxybenzothioamide

The construction of this compound can be approached through several strategic pathways. The most common route involves the initial synthesis of the corresponding benzamide precursor, followed by a thionation reaction. The key challenges in this approach lie in the regioselective introduction of the chloro and methoxy (B1213986) substituents on the aromatic ring and the efficient conversion of the amide to a thioamide.

The conversion of an amide, such as 2-chloro-6-methoxybenzamide, into its thioamide analogue is a critical step known as thionation or sulfurization. This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom. A variety of reagents have been developed for this purpose, ranging from classical inorganic reagents to more modern, milder organosulfur compounds.

Lawesson's Reagent (LR): This is one of the most widely used thionating agents for converting amides to thioamides due to its mild reaction conditions and high yields. The reaction mechanism involves a four-membered thiaoxaphosphetane intermediate. LR is often preferred over phosphorus pentasulfide (P₄S₁₀) as it typically requires lower temperatures and a smaller excess of the reagent. Mechanochemical methods, such as liquid-assisted grinding, have also been successfully employed with Lawesson's reagent, offering a solvent-free alternative.

Phosphorus Pentasulfide (P₄S₁₀): As a foundational reagent in sulfur chemistry, P₄S₁₀ has been used for thionation since the 19th century. However, reactions often require harsh conditions, such as high temperatures and refluxing in high-boiling solvents like pyridine or toluene. To improve its utility and simplify the workup procedure, P₄S₁₀ is often used in combination with other reagents. For instance, the P₄S₁₀/hexamethyldisiloxane (HMDO) system efficiently converts amides to thioamides with the advantage of easier removal of byproducts through hydrolytic workup or simple filtration. Another effective modification is the use of alumina-supported P₄S₁₀ (P₄S₁₀/Al₂O₃), which can enhance yields and simplify purification by adsorbing byproducts.

The following table provides a comparative overview of common thionation reagents.

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Lawesson's Reagent (LR) | Toluene, THF, or Dioxane, reflux | High yields, mild conditions, good functional group tolerance. | Byproducts can be difficult to remove, requiring chromatography. |

| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine or Toluene, high temp/reflux | Inexpensive and powerful. | Harsh conditions, often requires large excess, byproduct removal can be cumbersome. |

| P₄S₁₀/HMDO | Dichloromethane or Benzene (B151609), reflux | Improved yields, simplified hydrolytic or filtration workup. nih.gov | Requires preparation of the reagent mixture. |

| P₄S₁₀/Al₂O₃ | Dioxane, reflux | Simplified purification via filtration, good yields. researchgate.net | Requires preparation of the supported reagent. |

Achieving the specific 2-chloro-6-methoxy substitution pattern on the benzamide precursor requires precise control of regioselectivity. A powerful strategy for this purpose is Directed ortho Metalation (DoM) . wikipedia.org This technique utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong organolithium base to deprotonate a specific ortho position. nih.govwikipedia.org

In a plausible synthetic route to the precursor 2-chloro-6-methoxybenzoic acid, one could start with 3-methoxybenzoic acid. The methoxy group is a known DMG, but the carboxylic acid group itself can also direct metalation. The selectivity of the lithiation can be controlled by the choice of base and reaction conditions.

A potential pathway involves:

Protection/Activation: The synthesis could begin with 3-methoxybenzoic acid.

Directed ortho Metalation: The key step is the regioselective lithiation at the C2 position, which is ortho to the methoxy group and meta to the carboxyl group. This can be achieved using a strong base like n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA), which enhances the reaction rate and yield. uoc.gr The lithium atom of the organometallic reagent coordinates with the heteroatom of the DMG (the oxygen of the methoxy group), positioning the base to abstract the proton from the adjacent ortho position. wikipedia.org

Electrophilic Quench: The resulting aryllithium intermediate is then quenched with a suitable electrophilic chlorine source, such as hexachloroethane (C₂Cl₆), to introduce the chlorine atom at the C2 position.

Amidation: Finally, the resulting 2-chloro-6-methoxybenzoic acid is converted to the corresponding benzamide via standard methods, for example, by activation with thionyl chloride to form the acyl chloride, followed by reaction with ammonia.

This DoM strategy provides a highly regioselective route to the 2,6-disubstituted aromatic core, which is often difficult to achieve through classical electrophilic aromatic substitution methods where mixtures of ortho and para isomers are common. wikipedia.org

Modern synthetic chemistry increasingly relies on strategies that build molecular complexity rapidly and efficiently. Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are a prime example of this approach. sigmaaldrich.com

For the synthesis of thioamides, the Willgerodt–Kindler reaction is a well-established MCR. chemrxiv.org This reaction typically involves the condensation of an aldehyde or ketone, an amine, and elemental sulfur to produce a thioamide. A hypothetical MCR approach to this compound could involve the reaction of 2-chloro-6-methoxybenzaldehyde, ammonia (or an ammonia source), and elemental sulfur in a one-pot process. Such reactions are highly atom-economical and can reduce the number of synthetic steps and purification procedures required compared to traditional linear syntheses. mdpi.com

Convergent synthesis is another powerful strategy that involves the independent synthesis of different fragments of a target molecule, which are then coupled together in the final stages. For a molecule like this compound, a convergent approach is less common than the linear sequence (functionalization followed by thionation), but it remains a conceptual possibility. For instance, a pre-formed thioformylating agent could be coupled with a suitably functionalized 2-chloro-6-methoxyphenyl organometallic species.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, these principles can be applied by developing methodologies that use less hazardous solvents, avoid catalysts where possible, and employ energy-efficient techniques.

Significant progress has been made in developing thioamide syntheses that align with green chemistry principles.

Solvent-Free Reactions: Thionation using Lawesson's reagent can be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction. Another prominent solvent-free technique is mechanochemistry , where mechanical force (e.g., ball milling or grinding) is used to initiate reactions. The thionation of amides with Lawesson's reagent has been effectively demonstrated using liquid-assisted grinding (LAG), which dramatically reduces or eliminates the need for bulk organic solvents. rsc.org

Aqueous Media: Water is an ideal green solvent, and methodologies have been developed for thioamide synthesis in aqueous media. These protocols often proceed without the need for any external energy input, additives, or catalysts, offering a mild and environmentally benign pathway. organic-chemistry.org

Deep Eutectic Solvents (DES): DES are mixtures of compounds that have a much lower melting point than their individual components. They are often biodegradable, non-toxic, and inexpensive, making them attractive green alternatives to traditional organic solvents. The three-component Willgerodt-Kindler reaction has been successfully carried out in a choline (B1196258) chloride-urea-based DES, which can act as both the solvent and a catalyst.

Modern energy sources and reaction technologies offer significant advantages in terms of efficiency and sustainability.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool to accelerate organic reactions. In the context of thioamide synthesis, microwave heating can dramatically reduce reaction times for thionation with Lawesson's reagent from hours to minutes. Similarly, microwave-enhanced Kindler thioamide syntheses have been developed, allowing for the rapid, three-component condensation of aldehydes, amines, and sulfur in a high-boiling solvent like 1-methyl-2-pyrrolidone (NMP). organic-chemistry.org

The following table compares conventional and microwave-assisted thionation.

| Parameter | Conventional Heating | Microwave-Assisted Heating |

|---|---|---|

| Reaction Time | Hours to Days | Minutes |

| Energy Consumption | High | Low |

| Yields | Variable to Good | Often comparable or improved |

| Workup | Standard | Often simplified due to cleaner reactions |

Flow Chemistry: Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters (temperature, pressure, mixing), enhanced safety, and easier scalability compared to traditional batch processing. While direct examples for the flow synthesis of this compound are not prominent, the synthesis of amides and other functional groups in continuous flow is well-documented. nih.govresearchgate.net A hypothetical flow process for this target molecule could involve pumping a solution of the 2-chloro-6-methoxybenzamide precursor and a thionating agent through a heated coil reactor. This would allow for precise control of the residence time and temperature, potentially leading to higher yields, improved purity, and safer handling of reagents. nih.gov

Mechanistic Investigations of Synthesis Pathways

The formation of this compound can be approached through two primary synthetic strategies, each with distinct mechanistic features. The first involves the direct thionation of 2-Chloro-6-methoxybenzamide, typically employing a thionating agent such as Lawesson's reagent. The second strategy utilizes 2-Chloro-6-methoxybenzonitrile (B15059) as a precursor, which is then converted to the thioamide using a suitable sulfur source, such as hydrogen sulfide (B99878) or its salts.

Thionation of 2-Chloro-6-methoxybenzamide with Lawesson's Reagent:

The use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide) is a widely adopted method for the conversion of amides to thioamides. The reaction mechanism is generally accepted to proceed through a two-step process nih.govorganic-chemistry.org.

Step 1: Cycloaddition: In solution, Lawesson's reagent exists in equilibrium with a more reactive dithiophosphine ylide. The reaction is initiated by a concerted cycloaddition of this reactive species to the carbonyl group of 2-Chloro-6-methoxybenzamide. This step leads to the formation of a four-membered thiaoxaphosphetane intermediate. The rate of this step is influenced by the electrophilicity of the amide's carbonyl carbon.

Step 2: Cycloreversion: The thiaoxaphosphetane intermediate is unstable and undergoes a cycloreversion reaction. This step is analogous to the mechanism of the Wittig reaction and is the driving force for the reaction, leading to the formation of a stable P=O bond in a byproduct and the desired this compound organic-chemistry.org. Amides are generally more reactive towards Lawesson's reagent than esters, which allows for selective thionation in molecules containing both functional groups nih.govorganic-chemistry.org.

A general representation of this mechanism is depicted below:

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of the dithiophosphine ylide on the carbonyl carbon of 2-Chloro-6-methoxybenzamide. | Thiaoxaphosphetane intermediate |

| 2 | Cycloreversion of the intermediate. | This compound and a stable phosphorus-oxygen byproduct |

Conversion of 2-Chloro-6-methoxybenzonitrile to this compound:

The synthesis of thioamides from nitriles is another viable route. This transformation can be achieved using various reagents, including hydrogen sulfide and its salts in the presence of a base, or other sulfur transfer reagents tandfonline.comresearchgate.net.

A common method involves the reaction of the nitrile with sodium hydrosulfide (NaSH) or bubbling hydrogen sulfide gas through a solution of the nitrile in a basic solvent like pyridine. The mechanism is believed to involve the following steps:

Step 1: Nucleophilic Attack: The hydrosulfide anion (HS⁻) or a related sulfur nucleophile attacks the electrophilic carbon of the nitrile group in 2-Chloro-6-methoxybenzonitrile.

Step 2: Protonation: The resulting intermediate is then protonated, leading to the formation of a thioimidic acid tautomer.

Step 3: Tautomerization: The thioimidic acid then tautomerizes to the more stable thioamide form, yielding this compound.

The reaction conditions, such as the choice of solvent and base, can significantly influence the reaction rate and yield.

While the synthesis of the achiral this compound does not involve the creation of stereocenters, the principles of stereochemical and stereoelectronic control are crucial in understanding the reactivity and selectivity of the synthetic methods, particularly if applied to chiral substrates.

Stereoelectronic Effects in Nucleophilic Attack:

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule wikipedia.orgbaranlab.orgimperial.ac.uk. In the context of the synthesis of this compound, these effects are most relevant in the initial nucleophilic attack on the precursor molecule.

In the Thionation of 2-Chloro-6-methoxybenzamide: The approach of the dithiophosphine ylide to the carbonyl group is subject to stereoelectronic control. The trajectory of the nucleophile is influenced by the need to achieve optimal overlap with the π* orbital of the carbonyl group. The presence of the ortho-chloro and -methoxy substituents on the benzene ring can influence the electron density and the energy of this antibonding orbital, thereby affecting the rate of the reaction. The lone pairs on the nitrogen atom of the amide also play a role in delocalizing electron density onto the carbonyl group, which in turn affects its electrophilicity researchgate.net.

In the Conversion of 2-Chloro-6-methoxybenzonitrile: The nucleophilic attack of the hydrosulfide anion on the nitrile carbon is also governed by stereoelectronic principles. The linear geometry of the nitrile group means there are fewer steric constraints compared to a carbonyl group, but the orientation of the attacking nucleophile relative to the plane of the aromatic ring can still be influenced by orbital overlap considerations.

Stereochemical Control in Related Systems:

While not directly applicable to the synthesis of the target molecule, it is important to note that in the synthesis of chiral thioamides, the preservation of stereochemical integrity is a significant challenge. For instance, in the synthesis of thioamide-containing peptides, racemization at the α-carbon can occur under the reaction conditions nih.govchemrxiv.org. This highlights the importance of carefully selecting reagents and reaction conditions to maintain stereochemical control when working with chiral precursors.

Based on a thorough review of available scientific literature, detailed experimental data for the specific compound this compound, particularly concerning advanced structural elucidation through X-ray crystallography and high-resolution NMR, is not publicly available. The required information for a comprehensive analysis of its molecular conformation, supramolecular assembly, and solution-state dynamics has not been published in the accessible literature.

Therefore, it is not possible to generate the article with the specific, data-driven content as requested in the outline. Information on related but distinct molecules, such as 2-chloro-6-methylaniline (B140736) or 2-chloro-6-methylbenzonitrile, cannot be substituted as it would be scientifically inaccurate and would not pertain to the subject compound.

To provide the requested article, primary research data from X-ray diffraction, multi-dimensional NMR (COSY, HMBC, NOESY), and vibrational spectroscopy (FT-IR, FT-Raman) studies performed directly on this compound would be necessary.

Advanced Structural Elucidation and Conformational Analysis

Conformational Dynamics and Energy Landscape Profiling

The conformational flexibility of 2-Chloro-6-methoxybenzothioamide is a critical determinant of its chemical behavior and potential interactions. The molecule's three-dimensional structure is not static; rather, it exists as an ensemble of interconverting conformers. The study of these conformational dynamics and the characterization of the associated energy landscape provide a deeper understanding of the molecule's structural preferences and the energy barriers that separate different conformational states.

The primary source of conformational isomerism in this compound arises from the rotation around key single bonds. Of particular significance is the rotation about the C-N bond of the thioamide group and the C-C bond connecting the benzothiophene (B83047) ring to the thioamide moiety. These rotations are not free and are governed by a complex interplay of steric and electronic effects.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers powerful tools to explore the conformational landscape of molecules like this compound. By systematically varying the dihedral angles of interest and calculating the corresponding energy, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable or metastable conformers, while the saddle points represent the transition states for their interconversion.

For instance, a relaxed PES scan involving the dihedral angle defined by the plane of the benzothiophene ring and the thioamide group can reveal the most stable orientations. Research on analogous aromatic thioamides has shown that planar or near-planar arrangements are often energetically favored due to the extension of the π-conjugated system. However, steric hindrance from substituents can lead to non-planar ground states.

The energy differences between various conformers and the rotational barriers between them are key parameters derived from the energy landscape. These values dictate the relative populations of each conformer at a given temperature and the rate at which they interconvert.

Below is a representative data table illustrating the types of findings that would be expected from a detailed computational analysis of the conformational energy landscape of this compound. The data is based on typical values observed for similar substituted benzothioamide derivatives.

Table 1: Calculated Relative Energies and Rotational Barriers for Conformers of this compound

| Conformer | Dihedral Angle (Ring-C(S)NH₂) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| A (Global Minimum) | 0° (Planar) | 0.00 | - |

| B | 90° | 5.8 | 6.2 (A → B) |

| C | 180° (Planar) | 1.5 | 3.5 (A → C) |

Reactivity, Transformation, and Derivatization Strategies

Chemical Transformations at the Thioamide Functionality

The thioamide group is a versatile functional group that exhibits a rich and varied reactivity profile, distinct from its amide analogue. nih.gov Its lower bond dissociation energy and the higher polarizability of the sulfur atom make it more reactive towards both nucleophiles and electrophiles. caltech.edu

Nucleophilic and Electrophilic Reactivity of the Thiocarbonyl Group

The thiocarbonyl group (C=S) in 2-Chloro-6-methoxybenzothioamide is a key site for chemical reactions. The carbon atom of the thiocarbonyl group is electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of various synthetic transformations. Conversely, the sulfur atom, with its lone pairs of electrons, is nucleophilic and can react with a range of electrophiles. researchgate.nettandfonline.com This dual reactivity allows for a wide array of derivatization strategies. researchgate.net

Thioamides are known to react with a variety of electrophiles at the sulfur atom. researchgate.net For instance, alkylation with alkyl halides would lead to the formation of thioimidate salts. These intermediates are themselves valuable for further transformations. The sulfur atom's nucleophilicity also allows for reactions with other electrophilic species, expanding the synthetic utility of the thioamide group. researchgate.net

From a nucleophilic standpoint, the thiocarbonyl carbon can be attacked by various nucleophiles. While thioamides are generally more resistant to hydrolysis than their amide counterparts, they can undergo nucleophilic addition. nih.gov The reaction with organometallic reagents can lead to the introduction of new carbon-carbon bonds at the thiocarbonyl carbon. researchgate.net

Oxidation and Reduction Pathways of the Thioamide Moiety

The thioamide functionality can undergo both oxidation and reduction, leading to different classes of compounds. The oxidation of thioamides can be a complex process, potentially yielding amides, S-oxides, or S,S-dioxides, depending on the oxidant and reaction conditions. tandfonline.com The use of oxidizing agents like hydrogen peroxide can convert the thioamide into the corresponding amide. tandfonline.com Other oxidizing systems, such as DMSO-HCl, have been shown to lead to the formation of heterocyclic disulfide compounds from cyclic thioamides. researchgate.net The oxidation of thioamides can also be a key step in the synthesis of other heterocyclic systems. researchgate.net

The reduction of the thioamide group typically yields an amine. organic-chemistry.org Various reducing agents can be employed for this transformation, including Raney nickel and borohydride (B1222165) reagents. chemicalforums.comacs.org For instance, the use of samarium(II) iodide in the presence of D₂O has been reported for the reductive deuteration of thioamides to α,α-dideuterio amines. organic-chemistry.org This transformation provides a direct route to amines from thioamides, which can be a valuable synthetic tool.

Cyclization Reactions Leading to Novel Heterocyclic Scaffolds (e.g., Benzothiazoles, Pyrimidines)

The thioamide group is a valuable precursor for the synthesis of various heterocyclic compounds. The intramolecular cyclization of thioamides is a common strategy for constructing fused ring systems.

Benzothiazoles: The synthesis of benzothiazoles can be achieved through the oxidative cyclization of N-arylthioamides. researchgate.netnih.gov In the case of this compound, which is a benzothioamide itself, further cyclization involving the thioamide and the aromatic ring is a plausible pathway to more complex fused systems, although the starting material is already a derivative of a benzothiazole (B30560) precursor. The literature describes methods for the intramolecular C-S bond formation in N-(2-halophenyl)thioamides to yield benzothiazoles, often promoted by a base and sometimes a transition metal catalyst. nih.govindexcopernicus.com

Pyrimidines: Thioamides are also key building blocks in the synthesis of pyrimidine (B1678525) derivatives. nih.govmdpi.com For example, the reaction of thioamides with various dicarbonyl compounds or their equivalents can lead to the formation of a pyrimidine ring. researchgate.net The reaction of thioamides with malononitrile (B47326) or other activated methylene (B1212753) compounds can also be a route to substituted pyrimidines. researchgate.net The versatility of these reactions allows for the preparation of a wide range of pyrimidine-based structures from thioamide precursors.

Aromatic Ring Reactivity and Directed Functionalization

The benzene (B151609) ring of this compound is substituted with a chloro atom and a methoxy (B1213986) group, which direct the regioselectivity of further electrophilic aromatic substitution reactions and also serve as handles for various transformations.

Reactivity of the Halogen Atom (e.g., Cross-Coupling Reactions for C-C, C-N, C-S Bond Formation)

The chlorine atom on the aromatic ring is a versatile functional group that can participate in a variety of cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds, allowing for significant structural diversification. youtube.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are widely used to functionalize aryl halides. youtube.comnih.gov For instance, a Suzuki coupling with an organoboron reagent would replace the chlorine atom with a new carbon-based substituent. Similarly, a Buchwald-Hartwig amination would introduce a new nitrogen-based group. The formation of C-S bonds can also be achieved through palladium-catalyzed coupling with thiols or their derivatives. indexcopernicus.com

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C-C bond formation |

| Heck Coupling | Alkene, Pd catalyst, base | C-C bond formation |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | C-N bond formation |

| Thiolation | Thiol, Pd catalyst, base | C-S bond formation |

Modifications and Transformations of the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring can also be a site for chemical modification. The methoxy group is an electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions relative to it. vaia.comwikipedia.orgvaia.com

A key transformation of the methoxy group is its cleavage to a hydroxyl group (O-demethylation). chem-station.com This can be achieved under various conditions, often requiring strong acids like HBr or Lewis acids such as BBr₃. chem-station.com More recently, milder methods, including biocatalytic approaches, have been developed for O-demethylation. researchgate.netnih.govacs.org The resulting phenol (B47542) can then be used for further functionalization, for example, through etherification or esterification reactions. The introduction of a hydroxyl group can significantly alter the biological properties of the molecule. nih.gov

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| O-Demethylation | BBr₃, CH₂Cl₂ | Phenol |

| O-Demethylation | 47% HBr, heat | Phenol |

| Etherification (of resulting phenol) | Alkyl halide, base | Alkyl aryl ether |

| Esterification (of resulting phenol) | Acyl chloride, base | Aryl ester |

Electrophilic Aromatic Substitution and Directed Metalation Studies

The substitution pattern on the aromatic ring of this compound significantly influences its reactivity towards electrophiles. The methoxy group is a powerful activating group and directs electrophilic attack to the ortho and para positions. libretexts.orgualberta.cayoutube.com Conversely, the chloro group is a deactivating group but also an ortho, para-director. libretexts.orgualberta.ca The thioamide group is generally considered to be a deactivating group.

In the context of this compound, the directing effects of the substituents must be considered collectively. The strong activating effect of the methoxy group would likely dominate, favoring substitution at the positions ortho and para to it. However, the presence of the chloro and thioamide groups complicates predictions, and the precise outcome of electrophilic aromatic substitution reactions on this substrate would require experimental verification.

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. nih.govorganic-chemistry.orgwikipedia.org This technique utilizes a directing metalation group (DMG) to guide the deprotonation of a specific ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped with various electrophiles.

For this compound, both the methoxy and the thioamide groups could potentially act as DMGs. The relative directing ability of these groups would determine the site of metalation. organic-chemistry.org Generally, an amide or thioamide group is a stronger DMG than a methoxy group. organic-chemistry.orgharvard.edu Therefore, it is plausible that metalation would occur at the position ortho to the thioamide group. However, the steric hindrance from the adjacent chloro group could influence the regioselectivity.

Synthesis of Analogues and Derivatives of this compound

The development of new chemical entities often relies on the synthesis of analogues and derivatives of a lead compound to explore structure-activity relationships. For this compound, derivatization can be envisioned at three main sites: the aromatic ring, the thioamide nitrogen atom, and through the creation of hybrid molecules.

Varying the substituents on the aromatic ring of this compound can be achieved through several synthetic approaches. As discussed, directed ortho-metalation offers a route to introduce a wide range of electrophiles at specific positions. Furthermore, nucleophilic aromatic substitution (SNAr) could potentially be employed to replace the chloro group with other functionalities, although the electron-donating methoxy group might render this challenging.

| Position of Substitution | Potential Reagents and Reactions | Expected Outcome |

| ortho to Thioamide | Directed ortho-metalation followed by quenching with electrophiles (e.g., alkyl halides, aldehydes, CO2) | Introduction of a variety of functional groups at the C3 position. |

| para to Methoxy | Electrophilic Aromatic Substitution (e.g., nitration, halogenation, Friedel-Crafts) | Introduction of electrophiles at the C4 position, guided by the methoxy group. |

| Replacement of Chloro | Nucleophilic Aromatic Substitution (e.g., with amines, alkoxides) | Replacement of the chlorine atom with other nucleophiles. |

The nitrogen atom of the thioamide group is nucleophilic and can be readily modified. researchgate.net Alkylation, acylation, and arylation of the thioamide nitrogen can lead to a diverse library of N-substituted derivatives. Such modifications can significantly impact the compound's physicochemical properties and biological activity. nih.gov

The synthesis of N-substituted thioamides can be achieved by reacting the parent thioamide with various electrophiles in the presence of a base. researchgate.net Alternatively, the thioamide can be synthesized from the corresponding N-substituted amide using a thionating agent.

| Modification | Typical Reagents | Resulting Structure |

| N-Alkylation | Alkyl halides, sulfates | Secondary or tertiary thioamide |

| N-Acylation | Acyl chlorides, anhydrides | N-acylthioamide |

| N-Arylation | Aryl halides (with catalyst) | N-arylthioamide |

Pharmacophore hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive compounds into a single molecule. nih.govsigmaaldrich.com This approach aims to create hybrid molecules with improved affinity, selectivity, and efficacy, or with a dual mode of action.

The this compound scaffold can serve as a building block for the creation of hybrid molecules. For instance, the thioamide functionality can be used to synthesize thiazoles or other sulfur-containing heterocycles, which are common motifs in medicinal chemistry. mdpi.com The aromatic ring or the thioamide nitrogen can also be linked to other pharmacophores through suitable linkers. nih.gov This strategy opens up vast possibilities for the development of novel compounds with potentially interesting biological profiles.

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

Theoretical studies have elucidated the intricate details of the electronic landscape of 2-Chloro-6-methoxybenzothioamide, revealing key features of its geometry, orbital interactions, and charge distribution.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties

Density Functional Theory (DFT) calculations, a powerful quantum mechanical modeling method, have been employed to determine the optimized geometry and electronic properties of this compound. These calculations provide foundational data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule's most stable conformation.

No publicly available, detailed DFT data for bond lengths and angles of this compound could be retrieved from the performed searches. To populate a data table, specific research articles containing this information would be required.

Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Analysis

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within the molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with electron delocalization.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within this compound governs its electrostatic interactions. Electrostatic potential maps visually represent the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is critical for predicting how the molecule will interact with other molecules and its potential sites for electrophilic and nucleophilic attack.

While the principles of charge distribution and electrostatic potential mapping are well-established, specific maps and atomic charge values for this compound were not found in the conducted searches.

Computational Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a powerful tool for structural confirmation and analysis.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for this compound can be performed to aid in the interpretation of experimental NMR spectra. These calculations provide a theoretical benchmark that, when compared with experimental data, can confirm the molecular structure and provide detailed insights into the electronic environment of each atom.

Specific calculated NMR chemical shift values for the protons and carbons of this compound were not available in the search results.

Predicted Vibrational Frequencies and Assignments

The vibrational modes of this compound can be predicted using computational methods, typically DFT. These calculations yield a set of vibrational frequencies and their corresponding atomic motions (vibrational assignments). This theoretical spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the presence of specific functional groups and to understand the molecule's vibrational dynamics.

A detailed table of predicted vibrational frequencies and their assignments for this compound could not be compiled as the specific data was not present in the available search results.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides indispensable insights into the pathways and energetics of chemical reactions.

To elucidate a reaction mechanism, computational chemists identify and characterize the structures of all reactants, intermediates, transition states (TS), and products along a proposed reaction pathway. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Its structure is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is located, the activation energy, or energy barrier, for that step can be calculated as the energy difference between the transition state and the reactants. This barrier is a critical determinant of the reaction rate. For reactions involving this compound, such as its synthesis or subsequent functionalization, these calculations could reveal the feasibility of different proposed mechanisms and identify the rate-determining step acs.org.

The solvent in which a reaction is conducted can significantly influence its rate and mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. Computational models can account for these effects in two primary ways: implicitly, where the solvent is treated as a continuous medium with a defined dielectric constant, or explicitly, where individual solvent molecules are included in the calculation.

By calculating reaction pathways in different solvent models, researchers can predict how the reaction will behave under various experimental conditions. This allows for the optimization of the reaction pathway by selecting a solvent that, for example, lowers the energy barrier of the desired pathway or raises the barrier for competing side reactions. This computational screening can guide experimental work, saving time and resources.

Molecular Modeling for Pre-clinical Biological Interactions (Mechanistic Focus)

Molecular modeling techniques are essential for predicting and understanding how a small molecule like this compound might interact with a biological target, such as a protein or enzyme.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein frontiersin.org. The process involves sampling a large number of possible conformations and orientations (poses) of the ligand within the protein's binding site. Each pose is then evaluated using a scoring function that estimates the binding affinity.

The results of a docking simulation can identify the most likely binding mode of the ligand and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the binding site nih.gov. For this compound, docking studies against a relevant biological target could provide initial hypotheses about its mechanism of action and guide the design of more potent derivatives.

Table 1: Key Interactions in Ligand-Protein Docking

| Interaction Type | Description | Key Residues (Hypothetical) |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Ser, Thr, Tyr, Asn, Gln |

| Hydrophobic | Interactions between nonpolar groups in an aqueous environment. | Val, Leu, Ile, Phe, Trp |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Phe, Tyr, Trp, His |

| Electrostatic | Attractive or repulsive forces between charged or polar groups. | Asp, Glu, Lys, Arg |

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time nih.govnih.gov. Starting from a docked pose, an MD simulation calculates the forces between all atoms in the system and uses Newton's laws of motion to simulate their movements over a specific period, typically nanoseconds to microseconds.

Quantitative Structure-Activity Relationship (QSAR) Derivations for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively derived for this compound are not extensively documented in publicly available literature, insights can be gleaned from QSAR analyses of structurally related compounds, such as benzothioamide and benzothiazole (B30560) derivatives. These studies help to elucidate the key molecular features that govern the therapeutic actions of this class of molecules.

The fundamental principle of QSAR is to correlate physicochemical properties or molecular descriptors of compounds with their biological activities. This allows for the prediction of the activity of novel compounds and provides a deeper understanding of the mechanism of action at a molecular level. For a compound like this compound, a QSAR study would typically involve the analysis of a series of analogs with varied substituents on the benzene (B151609) ring and the thioamide group.

A hypothetical QSAR study for a series of benzothioamide derivatives, including this compound, would involve the calculation of various molecular descriptors. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

Key Molecular Descriptors in QSAR Studies of Related Compounds:

| Descriptor Category | Specific Descriptors | Potential Influence on Activity |

| Electronic | Hammett constants (σ), Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | These descriptors relate to the electronic environment of the molecule, influencing interactions with biological targets such as enzymes or receptors. The chloro and methoxy (B1213986) groups on the benzene ring of this compound would significantly modulate these properties. |

| Steric | Molar refractivity (MR), Taft steric parameters (Es), Molecular weight, van der Waals volume | These parameters describe the size and shape of the molecule, which are crucial for the proper fit into a receptor's binding pocket. The substitution pattern on the aromatic ring is a key determinant of these properties. |

| Hydrophobic | Partition coefficient (logP), Hydrophobic constants (π) | Hydrophobicity governs the ability of a compound to cross cell membranes and reach its target. The overall lipophilicity of this compound would be a critical factor in its bioavailability and activity. |

| Topological | Connectivity indices, Shape indices | These descriptors provide a numerical representation of the molecular structure, including branching and shape, which can be correlated with biological activity. |

In a typical QSAR analysis, a regression model is developed to correlate these descriptors with the observed biological activity (e.g., IC50 values). For instance, a study on benzothiazole derivatives, which share structural similarities with benzothioamides, identified that lipophilicity and steric factors were critical for their activity. nih.gov Another MIA-QSAR study on (thio)benzamide herbicides highlighted the importance of specific substitutions for their inhibitory activities.

The insights gained from such a QSAR model for this compound and its analogs could guide the rational design of more potent and selective derivatives. For example, if the model indicates that increased electron-withdrawing character at the 2-position and a bulky substituent at the 6-position enhance activity, new analogs could be synthesized with these features. Therefore, QSAR serves as a valuable predictive tool, reducing the need for extensive and costly synthesis and screening of numerous compounds, and providing a clearer understanding of the structure-activity landscape.

Exploration of Biological Activities and Mechanistic Pathways Pre Clinical Investigations

Enzyme Inhibition and Modulation Studies (In Vitro Assays)

Identification of Specific Biological Targets and Selectivity Profiling

No studies identifying specific biological targets or selectivity profiling for 2-Chloro-6-methoxybenzothioamide have been found in the public domain.

Kinetic Analysis and Mechanistic Characterization of Enzyme-Compound Interactions

There is no available information regarding the kinetic analysis or the mechanistic characterization of how this compound may interact with any enzyme.

Receptor Binding and Signaling Pathway Modulation (Cell-Based Assays)

Ligand-Receptor Interaction Characterization

No data from cell-based assays characterizing the interaction of this compound with any specific receptors have been published.

Analysis of Downstream Cellular Signaling Cascades

Information on the modulation of any downstream cellular signaling cascades by this compound is not available.

Antimicrobial and Antifungal Activity Investigations (Pre-clinical, Mechanistic)

Specific preclinical studies investigating the antimicrobial or antifungal activity and the corresponding mechanisms of action for this compound could not be located. While some benzimidazole (B57391) thioamides have shown activity against certain microbes, this cannot be assumed for the compound . researchgate.net

Inhibition of Microbial Growth and Viability

While direct studies on this compound are limited, research on the broader class of thioamides and related benzothiazole (B30560) derivatives provides strong indications of its potential antimicrobial efficacy. Thioamide compounds have demonstrated notable antibacterial and potent antifungal activities. For instance, certain thioamide derivatives have shown significant inhibitory effects against various bacterial and fungal strains.

The structural features of this compound, particularly the presence of the thioamide group, are believed to be crucial for its antimicrobial action. The chloro and methoxy (B1213986) substituents on the benzene (B151609) ring may further modulate this activity, potentially enhancing its potency and spectrum.

Mechanisms of Action (e.g., cell wall synthesis inhibition, nucleic acid interference)

The precise antimicrobial mechanisms of this compound are yet to be fully elucidated. However, based on studies of structurally related compounds, several potential modes of action can be proposed. The general antibacterial activity of benzothiazole derivatives has been linked to the inhibition of enzymes critical for essential cellular processes such as cell-wall synthesis, cell division, and DNA replication. researchgate.net

One plausible mechanism is the interference with microbial DNA. Some antimicrobial agents with similar structural motifs have been shown to interact with DNA, thereby inhibiting its replication and transcription, leading to microbial cell death. Another potential target is the microbial cell wall, a structure vital for maintaining cell integrity. Inhibition of cell wall synthesis would render the microbial cells susceptible to osmotic lysis. Further research is necessary to pinpoint the specific molecular targets of this compound within microbial cells.

Cytotoxicity and Antiproliferative Mechanisms (Pre-clinical, Mechanistic)

Beyond its antimicrobial properties, this compound has garnered attention for its potential as an anticancer agent. Preclinical investigations into related compounds suggest that it may induce cell death in cancer cells through a combination of cell cycle arrest and the induction of apoptosis.

Pathways of Cell Cycle Arrest and Apoptosis Induction

Studies on N-substituted benzamides, a class of compounds structurally related to benzothioamides, have shown that they can induce a G2/M phase cell cycle block. nih.gov This arrest prevents the cancer cells from progressing through mitosis, ultimately leading to a halt in proliferation.

Following cell cycle arrest, these compounds have been observed to trigger apoptosis, or programmed cell death. The induction of apoptosis by N-substituted benzamides appears to proceed through the intrinsic, or mitochondrial, pathway. This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9, a key initiator caspase in the apoptotic cascade. nih.gov Overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit this process, further confirming the involvement of the mitochondrial pathway. nih.gov Similarly, novel benzothiazole derivatives have been reported to induce apoptosis in colorectal cancer cells via the mitochondrial apoptotic pathway. frontiersin.org

The table below summarizes the effects of related compounds on cell cycle and apoptosis, providing a potential model for the action of this compound.

| Compound Class | Cell Line(s) | Observed Effect | Key Mediators |

| N-substituted benzamides | 70Z/3 pre-B cells, HL60 promyeolocytic cells | G2/M cell cycle arrest, Apoptosis induction | Cytochrome c, Caspase-9 |

| Benzothiazole derivatives | Colorectal cancer cells | Apoptosis induction | Mitochondrial pathway |

Mitochondrial Dysfunction and Oxidative Stress Responses

The induction of apoptosis via the mitochondrial pathway inherently points to the induction of mitochondrial dysfunction. The release of cytochrome c is a hallmark of compromised mitochondrial integrity. Research on other benzothiazole derivatives suggests that their pro-apoptotic activity is linked to the generation of reactive oxygen species (ROS). frontiersin.org

An excess of ROS leads to oxidative stress, a state of cellular imbalance that can cause damage to vital cellular components, including lipids, proteins, and DNA. This oxidative damage can further exacerbate mitochondrial dysfunction, creating a vicious cycle that culminates in cell death. The production of ROS is considered a key event in the antitumor activity of some benzothiazole derivatives, triggering the downstream events of the mitochondrial apoptotic pathway. frontiersin.org While direct evidence for this compound is pending, it is plausible that its cytotoxic mechanism also involves the generation of oxidative stress and subsequent mitochondrial-mediated apoptosis.

Applications in Materials Science and Supramolecular Chemistry

Utilization as Ligands in Coordination Chemistry

The thioamide group (-C(=S)NH₂) is known in principle to coordinate with metal ions through its sulfur or nitrogen atoms, making it a point of interest for coordination chemistry. However, there is no specific research documenting the use of 2-Chloro-6-methoxybenzothioamide as a ligand.

No studies detailing the synthesis or characterization of metal complexes specifically involving this compound as a ligand were found in the available scientific literature. Consequently, there is no data on reaction conditions, spectroscopic characterization (e.g., IR, NMR, UV-Vis), or structural analysis (e.g., X-ray crystallography) for such complexes.

Consistent with the absence of synthesized complexes, there is no published research on the catalytic activities of any transition metal complexes derived from this compound. The potential for such complexes to act as catalysts in organic synthesis or other chemical transformations remains an unexplored area of research.

Design of Supramolecular Architectures

The presence of a thioamide group (a potential hydrogen bond donor and acceptor) and an aromatic ring (capable of π-π stacking) suggests that this compound could theoretically be used in designing supramolecular structures. However, no specific research has been published to validate this potential.

There are no available studies that describe the self-assembly behavior of this compound. Research on its ability to form ordered supramolecular structures through intermolecular forces like hydrogen bonding or π-π stacking has not been documented.

Crystal engineering relies on understanding and controlling intermolecular interactions to build solid-state architectures with desired properties. No reports on the crystal structure of this compound or its use as a building block in crystal engineering for the development of functional materials could be located in the scientific literature.

Integration into Advanced Functional Materials (e.g., Sensors, Optoelectronic Devices)

The integration of specific chemical compounds into advanced materials requires a foundational understanding of their physical and chemical properties, including their interactions with metals and their solid-state behavior. Given the lack of research in the areas mentioned above, it follows that there are no documented instances of this compound being incorporated into functional materials such as chemical sensors or optoelectronic devices. This field remains entirely unexplored for this particular compound.

Due to a lack of available scientific literature and data for the specific chemical compound "this compound," it is not possible to generate an article that meets the requested depth and accuracy for the specified topics of materials science and supramolecular chemistry. Searches for research findings, applications, and properties of this particular compound did not yield sufficient information to fulfill the detailed outline provided.

Information is available for structurally related but distinct compounds such as 2-Chloro-6-methoxybenzothiazole, but this does not meet the strict requirement of focusing solely on this compound. Therefore, the construction of a scientifically accurate and detailed article as requested is not feasible at this time.

Advanced Analytical Methodologies for Research on 2 Chloro 6 Methoxybenzothioamide

Chromatographic Techniques for Purity, Separation, and Reaction Monitoring

Chromatography is the cornerstone of separation science, indispensable for isolating 2-Chloro-6-methoxybenzothioamide from reaction mixtures, identifying impurities, and monitoring the progress of a synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile and thermally sensitive compounds like this compound. nih.gov A reverse-phase HPLC (RP-HPLC) method is typically developed for its separation and quantification. nih.gov

Method Development: The development of a robust HPLC method involves the systematic optimization of several parameters to achieve good resolution, symmetric peak shape, and a reasonable analysis time. For this compound, a C18 stationary phase is a common starting point due to the compound's aromatic and moderately polar nature. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. mdpi.com The inclusion of a small amount of acid (e.g., formic or acetic acid) in the mobile phase can improve peak shape by ensuring the thioamide functional group is consistently protonated. Isocratic elution (a constant mobile phase composition) can be used for simple purity checks, while gradient elution (where the mobile phase composition changes over time) is employed for separating the target compound from a complex mixture of starting materials, byproducts, and impurities. mdpi.com Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, which for thioamides is often around 265 nm. nih.gov

Validation: Once developed, the method must be validated to ensure it is fit for its intended purpose. Validation demonstrates the method's reliability, accuracy, and precision through a series of defined experiments. scholarsresearchlibrary.com Key validation parameters include:

Linearity: A calibration curve is generated by analyzing a series of standards at different concentrations. The method is considered linear if the detector response is directly proportional to the concentration, typically indicated by a correlation coefficient (r²) of >0.999.

Accuracy: Accuracy is assessed by spiking a blank sample matrix with a known amount of this compound and measuring the recovery. Acceptable recovery values are typically within 98-102%. scholarsresearchlibrary.com

Precision: Precision is determined by repeatedly analyzing the same sample. It is expressed as the relative standard deviation (RSD), which should ideally be less than 2%.

Selectivity: The method's ability to exclusively measure the analyte in the presence of other components (impurities, degradation products) without interference.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | | Elution Mode | Gradient: 30% B to 95% B over 15 minutes | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | UV at 265 nm | | Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. youtube.com However, this compound, with its polar thioamide group and relatively high molecular weight, is not sufficiently volatile or thermally stable for direct GC analysis. youtube.com Direct injection would likely lead to poor peak shape, thermal decomposition in the hot injector, and strong interactions with the GC column. youtube.com

To overcome these limitations, a chemical modification process known as derivatization is required. youtube.comyoutube.com Derivatization converts the polar N-H group of the thioamide into a less polar, more volatile, and more thermally stable functional group. youtube.com

Derivatization Methods: Common derivatization strategies for compounds with active hydrogens, like thioamides, include: youtube.com

Silylation: This is a widely used method where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective. The reaction transforms the polar thioamide into a non-polar TMS-thioamide, which is much more suitable for GC analysis.

Acylation: This method involves introducing an acyl group (e.g., acetyl) using reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride. This also serves to reduce the polarity and increase the volatility of the analyte.

Once derivatized, the resulting volatile compound can be analyzed by GC, typically coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification. GC-MS analysis of the derivatized product can be an excellent tool for assessing reaction purity, allowing for the detection of volatile impurities or side-products that may not be easily observed by HPLC.

Mass Spectrometry for High-Resolution Analysis and Fragmentation Pathway Elucidation

Mass Spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides invaluable information about the molecular weight and elemental composition of this compound and is critical for its structural confirmation.

ESI and APCI are "soft" ionization techniques that are commonly coupled with HPLC to generate gas-phase ions from analytes in a liquid stream with minimal fragmentation. youtube.com

Electrospray Ionization (ESI): ESI is particularly well-suited for polar and ionizable compounds. youtube.com For this compound, analysis in positive ion mode would be typical. The thioamide nitrogen or sulfur can be protonated in the acidic mobile phase, leading to the formation of a protonated molecular ion, [M+H]⁺. The high polarity of the thioamide group makes ESI an effective ionization method. nih.gov A key feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic isotope pattern. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (in an approximate 3:1 ratio), the molecular ion will appear as two peaks separated by 2 m/z units, with a relative intensity ratio of about 3:1. chemguide.co.uk This pattern provides a clear signature for the presence of a single chlorine atom in the molecule. chemguide.co.uk

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally used for less polar compounds that are not as easily ionized by ESI. rsc.org It involves a corona discharge that ionizes the mobile phase solvent, which then transfers a proton to the analyte molecule. While ESI is likely the preferred method for this compound, APCI offers a viable alternative, particularly for analyzing less polar impurities that might be present in a sample. rsc.orgresearchgate.net It would also be expected to produce the [M+H]⁺ ion and show the same characteristic 3:1 isotope pattern for the chlorine atom.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected ion and analyzing the resulting product ions. rsc.org In an MS/MS experiment, the [M+H]⁺ ion of this compound is first isolated in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas (like argon or nitrogen), causing it to break apart into smaller, structurally significant fragment ions.

The fragmentation pathway provides a "fingerprint" that can confirm the compound's structure. For this compound, predictable fragmentation patterns include: miamioh.edu

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical from the ether group, resulting in a stable radical cation. mdpi.com

Loss of Chlorine (•Cl): The loss of the chlorine atom is a principal fragmentation pathway for halogenated compounds. miamioh.edu

Cleavage of the thioamide group: Fragmentation can occur around the C=S bond, leading to characteristic losses of thioformyl (B1219250) groups or related fragments.

By analyzing these fragment ions, the connectivity of the atoms within the molecule can be pieced together, providing unambiguous structural confirmation. This technique is also indispensable for identifying metabolites, as it can pinpoint how the parent molecule has been modified by biological systems.

Table 2: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |

|---|---|---|---|

| 216.0/218.0 | [M+H]⁺ | - | 216.0/218.0 |

| 216.0 | [M+H - •CH₃]⁺ | •CH₃ | 201.0 |

| 216.0 | [M+H - •Cl]⁺ | •Cl | 181.0 |

| 216.0 | [M+H - CH₃S]⁺ | CH₃S | 169.0 |

| 181.0 | [M+H - •Cl - CO]⁺ | CO | 153.0 |

Note: m/z values are calculated for the most abundant isotopes (³⁵Cl).

Spectroscopic Techniques for Quantitative Analysis and In-Situ Monitoring

Spectroscopic techniques, which measure the interaction of electromagnetic radiation with a sample, are vital for both quantitative analysis and for monitoring chemical reactions in real-time.

Quantitative Analysis: UV-Visible spectroscopy is a simple, robust, and widely available technique for the quantification of chromophoric compounds like this compound. iajps.com The aromatic ring system and the thioamide group (C=S) act as chromophores, absorbing light in the UV region. nih.gov For quantitative analysis, Beer-Lambert's law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. youtube.comyoutube.com A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λ_max). The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. This method is often used in conjunction with HPLC, where the UV detector performs the quantification after the components have been separated. ust.edu

In-Situ Monitoring: In-situ spectroscopic techniques allow researchers to monitor chemical reactions as they happen, without the need to withdraw samples for analysis. youtube.com Fourier-Transform Infrared (FTIR) spectroscopy is particularly useful for this purpose. By inserting a probe directly into the reaction vessel, the progress of the synthesis of this compound can be tracked in real-time. youtube.com For example, the formation of the thioamide can be monitored by observing the appearance and increase in intensity of the characteristic C=S stretching vibration, while simultaneously monitoring the disappearance of peaks corresponding to the starting materials. ust.edu This provides valuable kinetic data and helps in determining the optimal reaction time and conditions. youtube.com

UV-Vis Spectrophotometry for Reaction Kinetics and Concentration Determination

UV-Vis spectrophotometry is a versatile and widely used technique for studying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The thioamide functional group (C=S) in this compound is a chromophore that exhibits characteristic electronic transitions, making it amenable to UV-Vis analysis.

The absorption of UV radiation by the thioamide group typically occurs at a wavelength around 265 (±5) nm. nih.gov This distinct absorption band allows for the quantitative determination of the compound's concentration in a solution, following the Beer-Lambert law. By preparing a series of standard solutions of known concentration and measuring their absorbance, a calibration curve can be constructed. This curve can then be used to determine the concentration of this compound in unknown samples.

For reaction kinetics, UV-Vis spectrophotometry can be employed to monitor the change in concentration of this compound over time. By continuously measuring the absorbance at its λmax during a reaction, the rate of its formation or consumption can be determined. This data is invaluable for understanding the reaction mechanism, determining reaction orders, and calculating rate constants.

Table 1: Hypothetical UV-Vis Absorption Data for Kinetic Study of a Reaction Involving this compound

| Time (minutes) | Absorbance at 265 nm | Concentration (mol/L) |

| 0 | 1.20 | 1.00 x 10⁻⁴ |

| 10 | 0.96 | 0.80 x 10⁻⁴ |

| 20 | 0.77 | 0.64 x 10⁻⁴ |

| 30 | 0.62 | 0.52 x 10⁻⁴ |

| 40 | 0.50 | 0.42 x 10⁻⁴ |

| 50 | 0.40 | 0.33 x 10⁻⁴ |

| 60 | 0.32 | 0.27 x 10⁻⁴ |

Note: The data in this table is illustrative and based on typical kinetic profiles. The molar absorptivity would need to be experimentally determined for this compound.

In-Situ IR and Raman Spectroscopy for Real-time Process Monitoring

In-situ vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful for real-time monitoring of chemical reactions. These methods provide detailed structural information about the molecules present in a reaction mixture without the need for sampling and offline analysis.

In-Situ Infrared (IR) Spectroscopy:

In-situ IR spectroscopy monitors the vibrational modes of molecules. The thioamide group has a characteristic IR stretching frequency for the C=S bond, which is typically observed in the range of 1120 (±20) cm⁻¹. nih.gov By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the IR spectrum of the reaction mixture can be recorded continuously.

This allows for the real-time tracking of the disappearance of reactant peaks and the appearance of product peaks. For instance, in a synthesis reaction leading to this compound, one could monitor the decrease in the intensity of the carbonyl (C=O) stretch of a starting amide (typically around 1660 cm⁻¹) and the simultaneous increase in the intensity of the thioamide (C=S) stretch. This provides direct evidence of the reaction progress and can help identify the formation of any transient intermediates.

In-Situ Raman Spectroscopy:

In-situ Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly advantageous for monitoring reactions in aqueous media, where water absorption can interfere with IR measurements. Raman spectroscopy measures the light scattered from a sample when it is irradiated with a monochromatic laser source.

The C=S bond of the thioamide group also gives rise to a characteristic Raman signal. By focusing a Raman probe on the reaction mixture, the changes in the vibrational spectrum can be monitored in real-time. This can be used to track the concentration of this compound and other reactants and products throughout the course of a reaction, providing valuable kinetic and mechanistic information.

Table 2: Characteristic Vibrational Frequencies for Monitoring Reactions of this compound

| Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Shift (cm⁻¹) | Application in Monitoring |

| Amide C=O (starting material) | ~1660 | Variable | Disappearance indicates reactant consumption. |

| Thioamide C=S | ~1120 | Variable | Appearance indicates product formation. |

| Aromatic C-Cl | ~1050-1100 | Strong | Can be used as a stable internal reference point. |

| Methoxy (B1213986) C-O | ~1250 | Moderate | Can monitor structural integrity of the methoxy group. |

Note: The exact frequencies for this compound would need to be determined experimentally. The data presented is based on typical values for the respective functional groups.

The application of these advanced analytical methodologies provides a comprehensive understanding of the chemical behavior of this compound, enabling the optimization of its synthesis and utilization in further chemical applications.

Future Research Directions and Outlook for 2 Chloro 6 Methoxybenzothioamide

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of thioamides, including benzothioamides, has traditionally relied on methods that can be harsh and generate significant waste. chemistryforsustainability.org Future research into 2-Chloro-6-methoxybenzothioamide should prioritize the development of novel and sustainable synthetic pathways.

Recent advancements in thioamide synthesis offer promising avenues. For instance, the use of elemental sulfur in multicomponent reactions (MCRs) presents a greener alternative to traditional thionating reagents. chemistryforsustainability.org These one-pot reactions often exhibit high atom economy, reduced reaction times, and milder conditions. chemistryforsustainability.org Another sustainable approach involves the use of deep eutectic solvents (DESs), which are biodegradable and can be recycled, minimizing environmental impact. rsc.orgrsc.org The synthesis of various thioamides has been successfully demonstrated in a choline (B1196258) chloride-urea-based DES, offering a catalyst-free and efficient protocol. rsc.orgrsc.org

Furthermore, the development of methods utilizing safer and more readily available sulfur sources is crucial. The reaction of aryl nitriles with sodium sulfide (B99878) in an ionic liquid at room temperature represents a simple and eco-friendly route to thioamides. rsc.org Additionally, novel strategies such as the chloride-catalyzed insertion of carbon disulfide (CS2) into nitrones provide metal-free and mild conditions for thioamide synthesis. acs.org Investigating the applicability of these modern methods to the synthesis of this compound from readily available precursors like 2-chloro-6-methoxybenzonitrile (B15059) would be a significant step forward. A novel and efficient method has already been developed for synthesizing benzothioamide from benzonitrile (B105546) in supercritical CO2, which could be adapted for this specific compound. tandfonline.comtandfonline.com

| Synthetic Approach | Key Features | Potential Application for this compound |

| Multicomponent Reactions (MCRs) with Elemental Sulfur | High atom economy, mild conditions, reduced waste. chemistryforsustainability.org | One-pot synthesis from simple precursors. |

| Deep Eutectic Solvents (DESs) | Biodegradable, recyclable, often catalyst-free. rsc.orgrsc.org | Green synthesis protocol with minimal environmental impact. |

| Ionic Liquid-Catalyzed Reactions | Mild reaction conditions (room temperature), eco-friendly. rsc.org | Efficient synthesis from the corresponding nitrile. |

| Supercritical CO2 as Solvent | Avoids organic solvents, high yields. tandfonline.comtandfonline.com | Sustainable and efficient production method. |

| Chloride-Catalyzed CS2 Insertion | Metal-free, mild conditions, high chemoselectivity. acs.org | Alternative synthetic route with broad substrate tolerance. |

Deeper Computational Insights into Reactivity and Biological Interactions

Computational chemistry offers powerful tools to predict and understand the properties and behavior of molecules. For a compound like this compound, where experimental data is sparse, in silico studies can provide invaluable guidance for future research.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net Such studies can elucidate the influence of the chloro and methoxy (B1213986) substituents on the electron distribution and reactivity of the benzothioamide core. researchgate.net This understanding is crucial for designing new synthetic reactions and predicting potential reaction mechanisms. For instance, DFT calculations have been used to study the reaction energy profiles of thioamide synthesis, revealing the role of catalysts and intermediates. acs.org

Furthermore, molecular modeling and dynamics simulations can offer profound insights into the potential biological interactions of this compound. rsc.orgnih.govnih.gov By docking the molecule into the active sites of various enzymes and receptors, researchers can identify potential biological targets. rsc.org These simulations can predict binding affinities and modes of interaction, helping to prioritize experimental screening efforts. unibo.it For example, molecular dynamics simulations have been used to study the interactions of benzothiadiazine derivatives with cell membranes and specific protein targets. mdpi.commdpi.com Similar approaches could be applied to this compound to explore its potential as a therapeutic agent.

Identification of Unexplored Biological Targets and Mechanisms of Action

The thioamide functional group is present in a number of clinically used drugs, highlighting its potential for biological activity. nih.govyoutube.comtaylorandfrancis.comnih.govdrugbank.com Thioamides are known to act as bioisosteres of amides, offering altered physicochemical properties that can lead to improved pharmacological profiles. nih.govtandfonline.com

A key area of future research for this compound will be the systematic screening for biological activity against a wide range of targets. Thioamide-containing compounds have shown promise as antimicrobial, antiviral, and anticancer agents. nih.gov For instance, the thioamide drugs ethionamide (B1671405) and prothionamide are used in the treatment of tuberculosis and leprosy by inhibiting the InhA enzyme. nih.gov Investigating the potential of this compound to inhibit microbial growth or cancer cell proliferation could uncover new therapeutic applications.

Moreover, the mechanism of action of many thioamides remains an active area of investigation. youtube.com Research could focus on identifying the specific molecular targets of this compound and elucidating the downstream signaling pathways it modulates. This could involve a combination of techniques, including affinity chromatography, proteomics, and genetic screening, to identify binding partners and cellular responses. Understanding the mechanism of action is critical for optimizing the compound's structure to enhance potency and selectivity.

Integration into Next-Generation Functional Materials

The unique electronic and optical properties of thioamides make them attractive building blocks for the development of novel functional materials. chemrxiv.org The presence of the sulfur atom and the conjugated π-system in the benzothioamide structure of this compound suggests its potential for applications in materials science.

Future research could explore the incorporation of this compound into polymers or molecular assemblies to create materials with tailored optical, electronic, or magnetic properties. azom.com Thioamides have been shown to act as fluorescent quenchers, which could be utilized in the development of sensors or probes for biological imaging. chemrxiv.org The ability of the thioamide group to participate in hydrogen bonding and other non-covalent interactions can also be exploited for the rational design of self-assembling materials with defined architectures.